molecular formula C19H16F4O3 B3137992 Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate CAS No. 444916-62-5

Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

Cat. No.: B3137992
CAS No.: 444916-62-5
M. Wt: 368.3 g/mol
InChI Key: RRLALLWFOCOZMU-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate (CAS: 444916-62-5) is a fluorinated aromatic ester featuring a β-keto propionate backbone. Its structure includes a 3-fluorophenyl group and a 4-(trifluoromethyl)benzyl substituent, which confer distinct electronic and steric properties.

Properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4O3/c1-2-26-18(25)16(17(24)13-4-3-5-15(20)11-13)10-12-6-8-14(9-7-12)19(21,22)23/h3-9,11,16H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLALLWFOCOZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituent variations and their impact on properties. Key comparisons are summarized below:

Table 1: Structural and Similarity Comparison

Compound Name CAS Number Fluorophenyl Position Trifluoromethyl Substituent Similarity Score Key Differences
Target Compound 444916-62-5 3-fluoro 4-(trifluoromethyl)benzyl - Reference structure
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 1999-00-4 4-fluoro None 0.98 Lacks trifluoromethylbenzyl group
Ethyl 3-(2-fluorophenyl)-3-oxo-propionate 1479-24-9 2-fluoro None 0.96 Ortho-fluorine; no benzyl substituent
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 106263-53-0 None 4-trifluoromethylphenyl 0.86 Trifluoromethyl directly on phenyl ring
Ethyl 3-(3-trifluoromethylphenyl)-3-oxopropanoate 1717-42-6 None 3-trifluoromethylphenyl N/A Trifluoromethyl at meta position; no benzyl group
Ethyl 3-(2-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate 444916-67-0 2-fluoro 4-(trifluoromethyl)benzyl N/A Ortho-fluorine vs. meta-fluorine in target compound

Key Observations

Substituent Position Effects: Fluorine position on the phenyl ring (ortho, meta, para) influences steric and electronic properties. For example, the target compound’s 3-fluorophenyl group may exhibit different dipole interactions compared to the 2- or 4-fluoro analogs .

Synthetic Yields :

  • Related compounds with trifluoromethyl and fluorophenyl groups (e.g., ureido-thiazole derivatives in ) show high yields (>89%), suggesting efficient synthetic routes for such scaffolds .

Biological Relevance: The target compound is marketed for pharmaceutical applications , while analogs like Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7) are bioactive intermediates, highlighting the importance of fluorine and trifluoromethyl groups in drug design .

Physicochemical Properties :

  • Similarity scores (0.85–0.98) indicate close structural relationships, but trifluoromethyl placement (e.g., on the benzyl group vs. phenyl ring) significantly differentiates electronic profiles and lipophilicity .

Research Findings and Data Gaps

  • Physical Properties : Melting points, solubility, and spectral data (e.g., NMR, HPLC) are absent in the evidence, necessitating experimental characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-fluorophenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

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